Phenyl(2,3,5-trichlorophenyl)methanone
Description
Phenyl(2,3,5-trichlorophenyl)methanone is a diarylketone compound featuring a benzophenone core with one phenyl group and a 2,3,5-trichlorophenyl substituent. Methanones with chlorinated aryl groups are of significant interest due to their stability, electronic properties, and utility in pharmaceuticals, agrochemicals, and materials science. The trichlorination pattern on the phenyl ring may enhance lipophilicity and influence reactivity, as seen in similar chlorinated methanones .
Properties
CAS No. |
90019-35-5 |
|---|---|
Molecular Formula |
C13H7Cl3O |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
phenyl-(2,3,5-trichlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl3O/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H |
InChI Key |
IQMWUWZMKVSGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(2,3,5-trichlorophenyl)methanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with 2,3,5-trichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. Additionally, safety measures are implemented to handle the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2,3,5-trichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Phenyl(2,3,5-trichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Phenyl(2,3,5-trichlorophenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The placement of chlorine, hydroxyl, and methoxy groups significantly impacts melting points. For example, the 5-chloro derivative (97–98°C) has a lower melting point than the 2-chloro analog (107–110°C), likely due to differences in intermolecular hydrogen bonding .
- Synthesis: Friedel-Crafts acylation is a common method for diaryl methanones, though yields (e.g., 38% for CAS 112954-19-5) highlight challenges in regioselectivity .
Methanones with Heterocyclic Substituents
describes bis-phenyl methanones functionalized with thiadiazolyl groups, which exhibit enhanced bioactivity:
Comparison :
- Applications: These compounds demonstrate broad-spectrum antimicrobial activity, suggesting that chlorinated methanones like Phenyl(2,3,5-trichlorophenyl)methanone could be tailored for similar uses with optimized substituents .
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